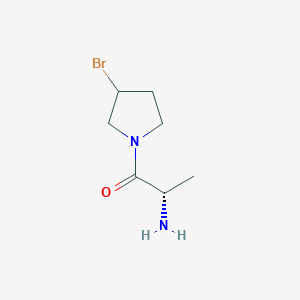
(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-propan-1-one is a chemical compound with a unique structure that includes an amino group, a brominated pyrrolidine ring, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Bromination: The pyrrolidine ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated pyrrolidine is reacted with an amine source to introduce the amino group.
Propanone Backbone Formation: The final step involves the formation of the propanone backbone through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often using automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The brominated pyrrolidine ring can be reduced to form a non-brominated pyrrolidine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of non-brominated pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-propan-1-one involves its interaction with specific molecular targets and pathways. The amino group and brominated pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-1-(3-chloro-pyrrolidin-1-yl)-propan-1-one: Similar structure but with a chlorine atom instead of bromine.
(S)-2-Amino-1-(3-fluoro-pyrrolidin-1-yl)-propan-1-one: Similar structure but with a fluorine atom instead of bromine.
(S)-2-Amino-1-(3-iodo-pyrrolidin-1-yl)-propan-1-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-propan-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13BrN2O |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
(2S)-2-amino-1-(3-bromopyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C7H13BrN2O/c1-5(9)7(11)10-3-2-6(8)4-10/h5-6H,2-4,9H2,1H3/t5-,6?/m0/s1 |
InChI Key |
DGGHZSBIWNCEJI-ZBHICJROSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)Br)N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















